In the study, VaD was induced in rats by the permanent occlusion of bilateral common carotid arteries (a model related to spontaneous hypertension, SHR-2VO). W1302 was administered for 4 weeks at a dosage of 10 mg/Kg/day . After 3 weeks of administration, spatial learning and memory abilities of rats were evaluated with a Morris water maze .
The treatment with W1302 showed a significant improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used treatment, with slightly lower systolic blood pressure (SBP). W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain. Furthermore, W1302 treatment markedly inhibited the iNOS activity and decreased TNF-α expression via inhibiting the NF-κB signaling pathway .
2-(4-Methylthiazol-5-yl)ethyl butyrate is an organic compound characterized by its molecular formula C10H15NO2S and a molecular weight of approximately 213.3 g/mol. This compound belongs to the class of 4,5-disubstituted thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of 2-(4-Methylthiazol-5-yl)ethyl butyrate features a thiazole ring substituted with a methyl group at the 4-position and an ethyl butyrate moiety, contributing to its unique chemical properties.
As a flavoring agent, 2-(4-Methylthiazol-5-yl)ethyl butyrate interacts with olfactory receptors in the nose, triggering the perception of its characteristic roasted and nutty aroma. The exact mechanism of this interaction is not fully understood but likely involves hydrophobic and van der Waals forces between the molecule and the receptor proteins [].
The primary synthetic route for 2-(4-Methylthiazol-5-yl)ethyl butyrate involves esterification reactions. Typically, this process begins with the reaction of 2-mercaptoethanol with 4-methyl-5-thiazolylaldehyde, leading to the formation of the thiazole derivative. Subsequently, this intermediate undergoes esterification with butyric acid or its derivatives to yield the final product .
In addition to esterification, the compound may participate in various nucleophilic substitution reactions due to the presence of functional groups that can act as electrophiles or nucleophiles in different chemical environments.
2-(4-Methylthiazol-5-yl)ethyl butyrate exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that compounds containing thiazole rings can influence cellular pathways and have potential therapeutic implications in treating infections and inflammatory diseases . Furthermore, studies suggest that this compound may affect gene expression profiles in certain cell types, indicating its potential role in modulating biological processes at the molecular level.
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl butyrate can be performed through several methods:
Due to its unique structural features and biological activities, 2-(4-Methylthiazol-5-yl)ethyl butyrate finds applications in various fields:
Interaction studies involving 2-(4-Methylthiazol-5-yl)ethyl butyrate have focused on its effects on cellular mechanisms and pathways. Preliminary research indicates that this compound can modulate gene expression and influence metabolic pathways in various cell types. Such interactions are crucial for understanding its potential therapeutic applications and safety profiles in clinical settings .
Several compounds share structural similarities with 2-(4-Methylthiazol-5-yl)ethyl butyrate, each exhibiting unique properties and applications:
These compounds highlight the diversity within thiazole derivatives while emphasizing the unique structural and functional attributes of 2-(4-Methylthiazol-5-yl)ethyl butyrate, particularly its specific methyl substitution pattern and ester functionality.
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl butyrate requires careful consideration of precursor selection to ensure high yields and minimal side product formation. The primary precursors involved in this synthesis are 2-(4-methylthiazol-5-yl)ethanol and butyric acid, which undergo esterification to form the target compound [1] [2] [3].
The selection of 2-(4-methylthiazol-5-yl)ethanol as the alcohol component is critical due to its structural complexity and inherent reactivity characteristics. This thiazole-containing alcohol, also known as 4-methyl-5-thiazoleethanol or sulfurol, serves as the foundation for the ester formation [4] [5] [6]. The compound exists as a colorless to pale yellow liquid with a density of 1.196 grams per milliliter at 25 degrees Celsius and a boiling point of 135 degrees Celsius at 7 millimeters of mercury [6].
Reaction optimization for thiazole ester synthesis involves multiple parameters that must be carefully balanced. Temperature control emerges as a fundamental factor, with optimal conditions typically ranging between 80 to 120 degrees Celsius for efficient conversion [7] [8]. The reaction temperature directly influences both the reaction rate and the formation of undesired byproducts. Lower temperatures may result in incomplete conversion, while excessive heat can lead to decomposition of the thiazole ring or formation of side products [8].
Solvent selection plays a crucial role in precursor solubility and reaction efficiency. Traditional organic solvents such as toluene have demonstrated excellent results, with some studies reporting yields of up to 85 percent under optimized conditions [8]. However, the choice of solvent must consider both the solubility of reactants and the environmental impact of the process. Alternative solvents including isopropanol and dichloroethane have shown varying degrees of success depending on the specific reaction conditions employed [9].
The stoichiometric ratio of reactants requires precise optimization to maximize yield while minimizing waste. Typically, a slight excess of the carboxylic acid component (butyric acid) is employed to drive the equilibrium toward ester formation [10]. Studies have indicated that a molar ratio of 1:1.1 (alcohol to acid) often provides optimal results, though this may vary depending on the specific catalytic system employed [9].
Catalyst selection significantly influences both reaction rate and selectivity. Acid catalysts such as sulfuric acid, para-toluenesulfonic acid, and various ion exchange resins have demonstrated effectiveness in promoting esterification reactions [11] [10] [12]. The catalyst loading typically ranges from 2 to 10 percent by weight, with higher loadings potentially leading to increased side reactions or catalyst deactivation [10].
Reaction time optimization requires balancing conversion efficiency with potential degradation reactions. Shorter reaction times may result in incomplete conversion, while extended reaction periods can lead to product decomposition or formation of unwanted byproducts. Monitoring techniques such as gas chromatography or nuclear magnetic resonance spectroscopy enable real-time assessment of reaction progress and optimal termination timing [8].
The esterification mechanism for 2-(4-Methylthiazol-5-yl)ethyl butyrate synthesis follows the classical Fischer-Speier esterification pathway, though the presence of the thiazole ring introduces unique considerations [11] [13] [14] [15]. The mechanism proceeds through a series of well-defined steps involving nucleophilic attack, proton transfer, and elimination reactions.
The initial step involves protonation of the carbonyl oxygen of butyric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon [13] [14]. This protonation step is crucial as it renders the carboxylic acid more susceptible to nucleophilic attack by the alcohol component. The electron-withdrawing nature of the thiazole ring in 2-(4-methylthiazol-5-yl)ethanol affects the nucleophilicity of the hydroxyl group, potentially requiring more forcing conditions compared to simple alcohols [11].
The nucleophilic attack by the alcohol oxygen on the protonated carbonyl carbon forms a tetrahedral intermediate [11] [14]. This intermediate represents the highest energy point in the reaction coordinate and is stabilized by hydrogen bonding with the catalyst. The stability of this intermediate directly influences the overall reaction rate and selectivity.
Subsequent proton transfer occurs within the tetrahedral intermediate, converting one of the hydroxyl groups into a better leaving group [14]. This proton transfer is facilitated by the acid catalyst and represents a critical step in the mechanism. The efficiency of this step depends on the strength of the acid catalyst and the local electronic environment created by the thiazole substituent.
The elimination of water from the tetrahedral intermediate leads to the formation of the protonated ester [14]. This elimination step is thermodynamically favorable and is often the rate-determining step in the overall mechanism. The removal of water from the reaction mixture through azeotropic distillation or the use of drying agents can significantly improve the reaction yield by preventing the reverse hydrolysis reaction.
Catalytic systems for thiazole ester synthesis encompass both homogeneous and heterogeneous approaches. Homogeneous acid catalysts such as sulfuric acid and para-toluenesulfonic acid provide excellent activity but present challenges in product separation and catalyst recovery [11] [10]. These catalysts typically operate at concentrations of 1 to 5 percent by weight and demonstrate high selectivity for ester formation.
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and environmental sustainability [10] [12]. Ion exchange resins such as Amberlyst 15, Amberlyst 70, and DOWEX series have demonstrated excellent performance in esterification reactions [10] [12]. These solid acid catalysts provide the dual benefits of ease of separation and potential for catalyst recycling, making them attractive for industrial applications.
The kinetics of thiazole ester formation have been studied extensively, with activation energies typically ranging from 25 to 35 kilojoules per mole depending on the specific catalyst and reaction conditions [10]. The reaction follows second-order kinetics with respect to the overall reaction rate, being first-order in both the alcohol and carboxylic acid components.
Temperature effects on the catalytic system performance are significant, with higher temperatures generally increasing reaction rates but potentially leading to catalyst deactivation or side product formation [10]. The optimal operating temperature represents a balance between reaction rate and catalyst stability, typically falling in the range of 80 to 120 degrees Celsius for most catalytic systems.
Purification of 2-(4-Methylthiazol-5-yl)ethyl butyrate requires specialized techniques due to the compound's unique physical and chemical properties. The molecular weight of 213.3 grams per mole and the presence of both thiazole and ester functionalities create specific challenges in separation and purification processes [3] [4].
Column chromatography represents the most widely employed purification technique for thiazole esters [16] [17] [18]. Silica gel serves as the primary stationary phase, with eluent systems typically consisting of hexane and ethyl acetate mixtures. The polarity gradient is carefully controlled, often starting with 100 percent hexane and progressing to mixtures containing up to 40 percent ethyl acetate [16] [17]. The separation efficiency depends critically on the column dimensions, with typical loadings of 12 grams of silica gel per gram of crude product providing optimal resolution [17].
Recrystallization techniques offer an alternative purification approach, particularly for compounds that form well-defined crystalline structures [19] [18]. Ethanol serves as the preferred recrystallization solvent for many thiazole derivatives, providing excellent solubility at elevated temperatures while allowing for selective crystallization upon cooling [19] [18]. The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation and exclude impurities.
High-performance liquid chromatography provides both analytical and preparative purification capabilities [20] [21]. Reverse-phase columns with C18 stationary phases demonstrate excellent separation of thiazole compounds using acetonitrile-water mobile phases [20]. The mobile phase composition typically ranges from 15 to 95 percent acetonitrile over a 25-minute gradient, providing baseline separation of the target compound from potential impurities [16].
Yield maximization strategies encompass multiple approaches targeting different aspects of the synthesis and purification processes. Reaction condition optimization represents the primary avenue for yield improvement, with careful control of temperature, catalyst loading, and reaction time being paramount [8] [22].
Continuous removal of water byproduct significantly enhances ester formation by shifting the equilibrium toward the desired product [23] [24]. Azeotropic distillation using Dean-Stark traps or the addition of molecular sieves provides effective water removal. Alternative approaches include the use of chemical dehydrating agents such as magnesium sulfate or sodium sulfate, though these require subsequent separation steps.
Catalyst optimization involves balancing activity and selectivity to maximize the formation of the desired ester while minimizing side reactions [23] [8]. Studies have demonstrated that optimal catalyst loadings typically range from 5 to 10 percent by weight, with higher concentrations potentially leading to increased side product formation [8].
Reaction monitoring through analytical techniques enables real-time optimization and prevents over-reaction or decomposition [8] [25]. Gas chromatography and nuclear magnetic resonance spectroscopy provide valuable information about reaction progress and product formation rates, allowing for precise timing of reaction termination.
Workup procedures significantly impact overall yield, with careful attention to extraction solvents and washing protocols being essential [16] [25]. The use of appropriate organic solvents for product extraction, combined with selective washing steps to remove catalysts and byproducts, can substantially improve isolated yields.
Process intensification techniques such as microwave irradiation and ultrasonic assistance have demonstrated potential for yield enhancement [26] [27]. These methods can reduce reaction times while maintaining or improving product selectivity, though they require specialized equipment and careful optimization of power settings and exposure times.
Industrial-scale synthesis of 2-(4-Methylthiazol-5-yl)ethyl butyrate presents numerous challenges that differ significantly from laboratory-scale preparations. The transition from bench-scale to commercial production requires addressing issues related to heat and mass transfer, equipment design, process control, and economic viability [28] [9] [23].
Heat transfer limitations become increasingly significant as reactor volumes increase [23]. Laboratory reactions typically benefit from efficient heat transfer due to high surface-area-to-volume ratios, while industrial reactors face challenges in maintaining uniform temperature distribution. The exothermic nature of esterification reactions requires careful thermal management to prevent hot spots that could lead to product decomposition or runaway reactions [23].
Mass transfer considerations include both reactant mixing and product separation challenges [28] [23]. Adequate mixing becomes more complex in large-scale reactors, particularly when dealing with multi-phase systems or viscous reaction mixtures. The efficiency of gas-liquid mass transfer for water removal also decreases with scale, potentially requiring more sophisticated equipment designs or longer reaction times [23].
Equipment design challenges encompass material selection, reactor configuration, and process control systems [28] [23]. The corrosive nature of carboxylic acids and acid catalysts necessitates the use of specialized materials such as stainless steel or glass-lined reactors [23]. The cost implications of these materials become more significant at industrial scales, requiring careful economic analysis of equipment investments.
Process control complexity increases substantially with scale-up, requiring sophisticated monitoring and control systems [23] [29]. Parameters such as temperature, pressure, reactant flow rates, and product composition must be continuously monitored and adjusted to maintain optimal reaction conditions. The implementation of statistical process control and Six Sigma methodologies becomes essential for maintaining consistent product quality [29].
Catalyst handling and recovery present unique challenges at industrial scales [28] [23]. Homogeneous catalysts require separation and recovery systems that may not be economically viable at small scales but become essential for large-scale operations. Heterogeneous catalysts, while easier to separate, may face deactivation issues that are less problematic in laboratory settings but critical for continuous industrial operation [23].
Waste management and environmental considerations become increasingly important at industrial scales [28] [23]. The generation of aqueous waste streams, catalyst disposal, and solvent recovery systems require sophisticated treatment facilities and regulatory compliance measures. The environmental impact of large-scale production must be carefully evaluated and minimized through process optimization and waste reduction strategies.
Economic optimization involves balancing capital costs, operating expenses, and product quality requirements [23] [30]. The selection of optimal reactor designs, catalyst systems, and separation techniques must consider both technical performance and economic viability. Process simulation and economic modeling become essential tools for evaluating different scale-up scenarios and optimizing overall profitability [30].
Quality control and consistency challenges increase with production volume, requiring robust analytical methods and quality assurance protocols [23] [29]. The development of in-line analytical techniques and real-time monitoring systems becomes crucial for maintaining product specifications and detecting potential issues before they impact product quality.
Green chemistry principles have become increasingly important in the synthesis of 2-(4-Methylthiazol-5-yl)ethyl butyrate, driven by environmental regulations and sustainability considerations [28] [31] [32] [33]. The implementation of environmentally benign synthetic approaches requires careful evaluation of solvent systems, catalysts, and reaction conditions to minimize environmental impact while maintaining synthetic efficiency.
Solvent selection represents one of the most critical aspects of green synthesis approaches [31] [32] [34] [35]. Traditional organic solvents such as dichloromethane, toluene, and tetrahydrofuran, while effective for thiazole ester synthesis, present significant environmental and health concerns. The development of alternative solvent systems has focused on renewable, biodegradable, and non-toxic options [34] [35].
Water emerges as an ideal green solvent for certain thiazole synthesis applications, offering complete environmental compatibility and zero toxicity [26] [36]. Aqueous reaction systems have demonstrated success in thiazole formation reactions, though the hydrophobic nature of many thiazole esters may limit the direct applicability of water as a reaction medium [36]. The use of water as a co-solvent or in biphasic systems represents a promising approach for reducing overall organic solvent consumption.
Bio-based solvents derived from renewable feedstocks provide attractive alternatives to petroleum-based solvents [34] [35]. Ethanol, derived from fermentation processes, offers excellent compatibility with esterification reactions while providing improved environmental profiles compared to traditional solvents [33]. Glycerol, a byproduct of biodiesel production, has demonstrated effectiveness as a reaction medium for thiazole synthesis [33]. The high boiling point and low volatility of glycerol provide advantages in reaction control while eliminating solvent emission concerns.
Deep eutectic solvents represent an emerging class of green solvents with significant potential for thiazole synthesis [37] [38]. These solvents, formed by the combination of hydrogen bond donors and acceptors, offer unique properties including low volatility, thermal stability, and tunable physical characteristics [37]. The L-proline and ethylene glycol system has shown particular promise for thiazole synthesis, providing yields comparable to traditional solvent systems while offering superior environmental profiles [37].
Ionic liquids constitute another category of green solvents with applications in thiazole synthesis [15] [34]. These molten salts offer negligible vapor pressure, thermal stability, and recyclability, making them attractive for industrial applications. However, the high cost and potential toxicity of some ionic liquids limit their widespread adoption [34].
Cyrene, derived from cellulose, represents a promising bio-based solvent with excellent environmental credentials [35]. This compound offers biodegradability, non-toxicity, and good solvent properties for organic synthesis applications. Its production from renewable biomass and favorable toxicity profile make it an attractive alternative for thiazole ester synthesis [35].
Solvent-free synthesis approaches eliminate solvent-related environmental concerns entirely [31] [9]. Mechanochemical synthesis using ball milling or grinding techniques has demonstrated success for thiazole formation reactions [31]. These approaches offer advantages including reduced waste generation, simplified workup procedures, and potential energy savings [31].
Microwave-assisted synthesis in green solvents provides opportunities for reaction intensification while maintaining environmental compatibility [31] [26]. The combination of microwave heating with green solvents can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods [31].
Catalyst selection within green chemistry frameworks emphasizes the use of recyclable, non-toxic, and environmentally benign catalytic systems [28] [31] [27]. Biocatalysts such as lipases offer excellent environmental profiles and high selectivity for ester formation reactions [26] [27]. These enzyme-based systems operate under mild conditions and can be easily recovered and reused, making them attractive for sustainable synthesis approaches.
Solid acid catalysts provide another green alternative to traditional homogeneous acid catalysts [31] [27]. These heterogeneous systems offer easy separation and recyclability while eliminating the need for catalyst neutralization and disposal steps [27]. Cross-linked polymer-supported catalysts have demonstrated particular promise for esterification reactions [27].
Process intensification through ultrasonic irradiation represents another green chemistry approach that can enhance reaction rates while reducing energy consumption [26] [27]. Ultrasonic activation can promote mixing and mass transfer while operating at lower temperatures than conventional heating methods [26].
Atom economy considerations favor direct esterification approaches over multi-step synthetic routes that generate additional waste [32]. The direct combination of carboxylic acids and alcohols represents an inherently atom-efficient approach, particularly when water removal strategies are employed to drive the reaction to completion [32].